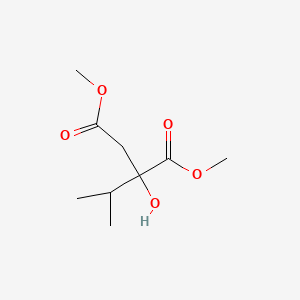
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide typically involves the reaction of appropriate phosphorochloridates with salicyl alcohol derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted benzodioxaphosphorins .
Scientific Research Applications
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in phosphorylation and phosphitylation reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the synthesis of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
- 2-Phenoxy-4H-1,3,2-benzodioxaphosphorin-2-oxide
- 4H-1,3,2-Benzodioxaphosphorin, 2-methoxy-, 2-oxide
Comparison: 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide is unique due to its butyl substituent, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the butyl group can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
CAS No. |
142840-28-6 |
|---|---|
Molecular Formula |
C11H15O3P |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
2-butyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C11H15O3P/c1-2-3-8-15(12)13-9-10-6-4-5-7-11(10)14-15/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
QNAKGLGMFWWBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP1(=O)OCC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
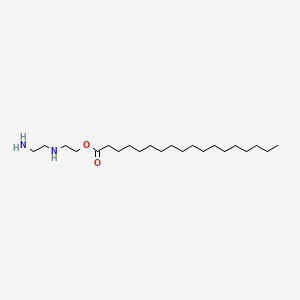
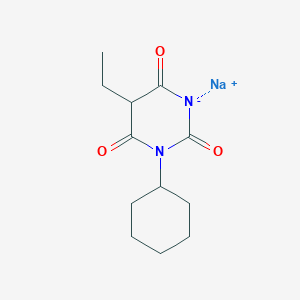
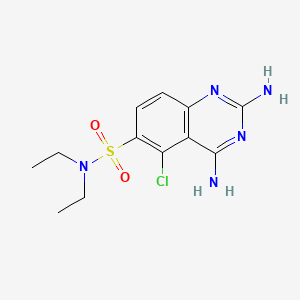
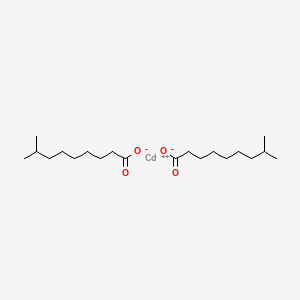
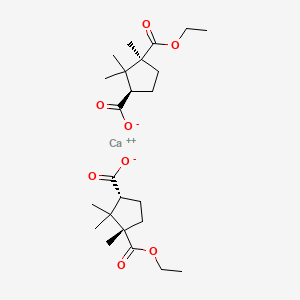
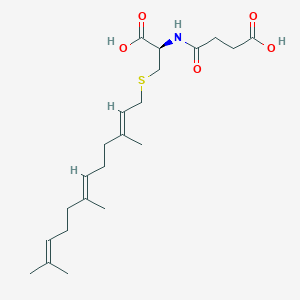
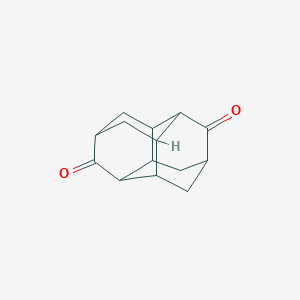

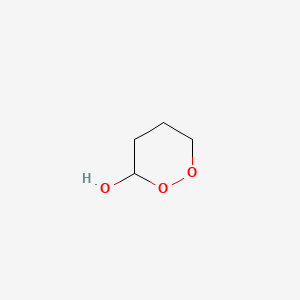
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
